molecular formula C13H19FN2 B12087799 1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine

1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine

Cat. No.: B12087799
M. Wt: 222.30 g/mol
InChI Key: JDFBNNDYONSEFF-UHFFFAOYSA-N
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Description

1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine is a chemical compound that features a piperidine ring substituted with a 3-fluoro-4-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzyl chloride and piperidine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-fluoro-4-methylbenzyl chloride is reacted with piperidine in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    3-Fluoro-1-methylpiperidin-4-amine: Shares a similar piperidine structure but with different substituents.

    4-(4-Fluoro-3-methylphenyl)butanoic acid: Contains a similar fluoromethylphenyl group but differs in the functional group attached to the aromatic ring.

Uniqueness: 1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine is unique due to the specific positioning of the fluoro and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H19FN2

Molecular Weight

222.30 g/mol

IUPAC Name

1-[(3-fluoro-4-methylphenyl)methyl]piperidin-3-amine

InChI

InChI=1S/C13H19FN2/c1-10-4-5-11(7-13(10)14)8-16-6-2-3-12(15)9-16/h4-5,7,12H,2-3,6,8-9,15H2,1H3

InChI Key

JDFBNNDYONSEFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCCC(C2)N)F

Origin of Product

United States

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